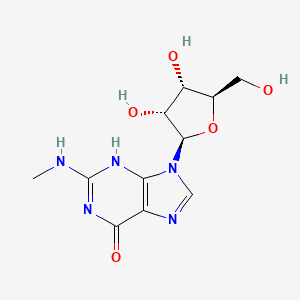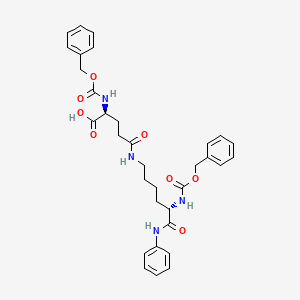
Cyanine3 NHS ester
Vue d'ensemble
Description
Cyanine3 NHS ester is a reactive dye used for labeling amino-groups in biomolecules . It’s an analog of Cy3® NHS ester and is ideal for labeling soluble proteins, peptides, and oligonucleotides/DNA .
Molecular Structure Analysis
The molecular formula of this compound is C34H40N3BF4O4 . The exact mass is 554.30 and the molecular weight is 554.710 .Chemical Reactions Analysis
NHS Ester bioconjugation with amine-containing biomolecules leads to the creation of a stable amide bond between the two target molecules . To react an NHS ester with an amine, mix the amine and NHS-ester in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .Physical And Chemical Properties Analysis
This compound appears as a red powder . It is poorly soluble in water (2.3 mM = 1.5 g/L), but soluble in organic solvents like DMF, DMSO, and dichloromethane . The excitation/absorption maximum is at 555 nm, and the emission maximum is at 570 nm .Applications De Recherche Scientifique
Prelabelling and Gel Electrophoresis : Tsolakos et al. (2009) demonstrated the use of Cyanine3 NHS ester in differential proteome analysis. Their study highlighted the dye's utility in pre-electrophoresis labelling, enabling accurate quantitation and sample multiplexing for proteome analysis (Tsolakos et al., 2009).
Synthesis for Difference Gel Electrophoresis : Jung and Kim (2006) focused on the synthesis of this compound for difference gel electrophoresis applications. They highlighted the efficient synthesis routes for producing these dyes from inexpensive precursors (Jung & Kim, 2006).
Single Molecule Detection and Protein Labeling : Oswald et al. (2001) described the application of this compound in single molecule detection (SMD), protein labeling, and fluorescence resonance energy transfer immunoassay. The study emphasized the dye's strong absorption and high fluorescence quantum yields when bound to proteins (Oswald et al., 2001).
Site-Specific Protein Labeling : Dempsey et al. (2018) explored the use of NHS-esters, like Cyanine3, for site-specific protein labeling. Their method clarified mechanistic features of protein interactions, demonstrating the dye's potential in biochemical investigations (Dempsey et al., 2018).
High Sensitivity Protein Analysis : Qiao et al. (2009) utilized this compound for high sensitivity analysis of proteins by high-performance liquid chromatography with fluorescence detection. This study illustrated its effectiveness in detecting low abundance proteins (Qiao et al., 2009).
Fluorescent Labeling of Proteins and Oligonucleotides : Reddington (2007) synthesized this compound derivatives for labeling proteins and oligonucleotides, highlighting its potential in creating brighter conjugates compared to commercial analogues (Reddington, 2007).
Chemical Cross-linking with Amine-Reactive NHS Esters : Kalkhof and Sinz (2008) discussed the use of NHS esters in chemical cross-linking, providing insights into their reactivity with different amino acids in proteins (Kalkhof & Sinz, 2008).
Fluorescent Intensity in Synthesis of Nanoparticles : Le et al. (2022) examined the role of this compound in the synthesis of fluorescent nanoparticles, demonstrating its influence on fluorescent intensity (Le et al., 2022).
Mécanisme D'action
Target of Action
Cyanine3 NHS ester is a reactive dye that primarily targets amino-groups in biomolecules . These biomolecules include soluble proteins, peptides, and oligonucleotides/DNA . The amino groups are present in proteins and peptides as ε-amino groups of lysines and N-terminal amino groups .
Mode of Action
The mode of action of this compound involves the labeling of amino-bearing biomolecules . This is achieved through a process known as acylation, where the carbonyl group of the activated NHS esters is attacked by a nucleophilic primary amine . This interaction results in the formation of a covalent bond between the dye and the biomolecule, effectively labeling the biomolecule with the dye.
Pharmacokinetics
It is known that the compound is poorly soluble in water but soluble in organic solvents such as dmf, dmso, and dichloromethane . This suggests that its bioavailability may be influenced by the choice of solvent and the presence of carrier molecules.
Result of Action
The primary result of this compound’s action is the successful labeling of amino-bearing biomolecules . This labeling allows for the visualization and tracking of these biomolecules in various biological systems, facilitating studies in biochemistry, cell biology, and molecular biology.
Orientations Futures
Cyanine3 NHS ester continues to be used in research for labeling proteins, antibodies, and small molecular compounds . An improved version of the dye, Cy3B NHS ester, has been developed with significantly increased fluorescence quantum yield and photostability . This suggests ongoing advancements in the development and application of such dyes.
Relevant Papers The papers retrieved discuss various applications of this compound. For instance, one paper discusses the use of this compound in quantifying Förster Resonance Energy Transfer from Single Perovskite Quantum Dots to Organic Dyes . Another paper discusses its use in imaging diffusion and stability of single-chain polymeric nanoparticles in a multi-gel tumor-on-a-chip microfluidic device .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDMHANYPGHTLW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-cyano-3-[(2,2-diethoxyethyl)amino]-2-butenoyl}urea](/img/structure/B8081440.png)
![N-{2-cyano-3-[2-(2-hydroxyethyl)hydrazino]-2-pentenoyl}urea](/img/structure/B8081441.png)
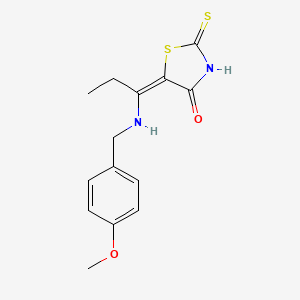
![N-acetyl-N'-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea](/img/structure/B8081448.png)
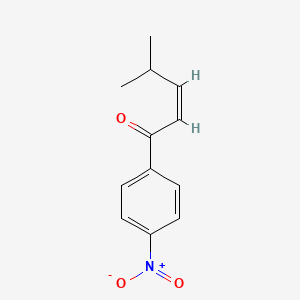

![ethyl 3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-ylimidoformate](/img/structure/B8081462.png)
![Methyl 2-(formylamino)-3-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]acrylate](/img/structure/B8081468.png)
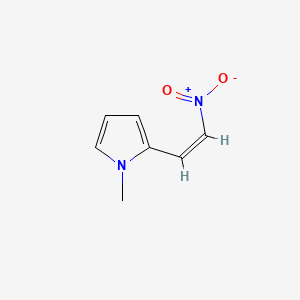
![Methyl cyano[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]acetate](/img/structure/B8081475.png)


